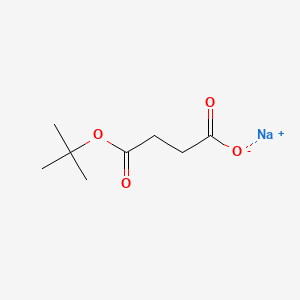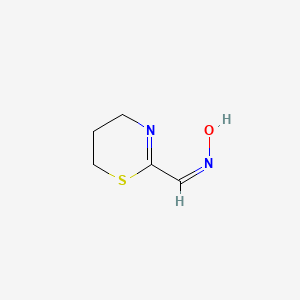
5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime is a heterocyclic compound known for its diverse applications, particularly in the field of insecticides This compound features a thiazine ring, which is a six-membered ring containing both nitrogen and sulfur atoms
Preparation Methods
The synthesis of 5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent like DMF containing potassium hydroxide can lead to the formation of the desired thiazine compound . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to other functional groups, such as amines.
Substitution: The thiazine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential as an antihypotensive agent in models of endotoxic shock.
Industry: Its insecticidal properties make it valuable in agricultural applications.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime involves its interaction with specific molecular targets. For instance, as an NOS inhibitor, it binds to the enzyme and prevents the production of nitric oxide, which is a key signaling molecule in various biological processes . This inhibition can lead to reduced vasodilation and improved blood pressure regulation in shock conditions .
Comparison with Similar Compounds
5,6-Dihydro-4H-1,3-thiazine-2-carboxaldehyde oxime can be compared with other thiazine derivatives, such as:
5,6-Dihydro-4H-1,3,5-dithiazine: This compound contains an additional sulfur atom in the ring and has different reactivity and applications.
2,4,6-Trimethyl-4H-1,3,5-dithiazine: Known for its aroma-active properties, this compound is used in flavor and fragrance industries.
The uniqueness of this compound lies in its oxime group, which imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
65439-25-0 |
|---|---|
Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
(NZ)-N-(5,6-dihydro-4H-1,3-thiazin-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H8N2OS/c8-7-4-5-6-2-1-3-9-5/h4,8H,1-3H2/b7-4- |
InChI Key |
VAOHIPZIBSUGLY-DAXSKMNVSA-N |
Isomeric SMILES |
C1CN=C(SC1)/C=N\O |
Canonical SMILES |
C1CN=C(SC1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


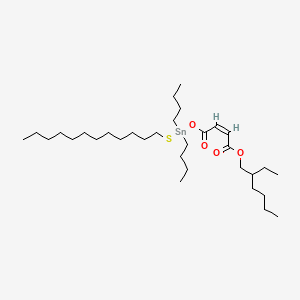

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
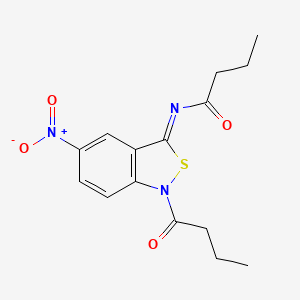

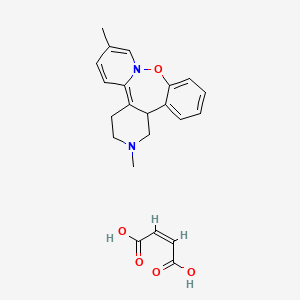
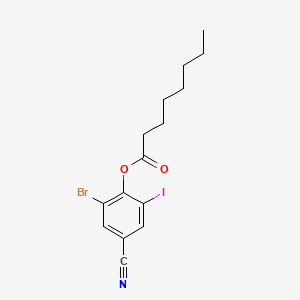
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
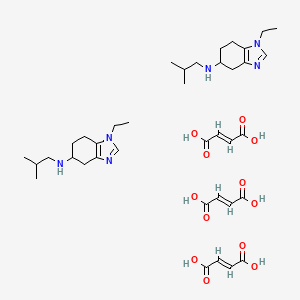
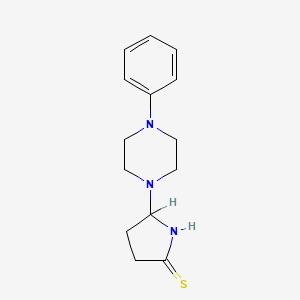
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)


